Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid

OLED Materials Organic Semiconductors Cost-Effective Synthesis

Researchers requiring regiospecific SFX-based π-conjugated materials face synthetic bottlenecks from scaffold-dependent electronic properties. Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid (CAS 2244281-69-2) solves this as a high-purity Suzuki-Miyaura coupling precursor with precise 4-position regiochemical control. • Enables construction of SFX-based TADF OLED emitters (EQEmax 23%), perovskite HTMs (PCE 15.21%), and robust photocatalysts with suppressed aggregation. • SFX core delivers lower synthetic cost vs. spirobifluorene via one-pot Huang-Xie method, with distinct fluorene-xanthene electronic properties. • Available in research to bulk quantities with assured purity and batch-to-batch consistency.

Molecular Formula C25H17BO3
Molecular Weight 376.2 g/mol
Cat. No. B13652377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[fluorene-9,9'-xanthen]-4-ylboronic acid
Molecular FormulaC25H17BO3
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESB(C1=C2C3=CC=CC=C3C4(C2=CC=C1)C5=CC=CC=C5OC6=CC=CC=C46)(O)O
InChIInChI=1S/C25H17BO3/c27-26(28)21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)29-23-15-6-4-11-19(23)25/h1-15,27-28H
InChIKeyHWHPWSGSPMRPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[fluorene-9,9'-xanthen]-4-ylboronic Acid: Procurement-Ready SFX Boronic Acid Building Block for OLED, Perovskite Solar Cell, and Optoelectronic Materials R&D


Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid (CAS 2244281-69-2, C₂₅H₁₇BO₃, MW 376.21) is a boronic acid derivative of the spiro[fluorene-9,9'-xanthene] (SFX) scaffold, a widely adopted three-dimensional, non-planar building block for organic semiconductors. The compound features a boronic acid (-B(OH)₂) group directly attached at the 4-position of the SFX core, enabling its use as a key precursor in Suzuki-Miyaura cross-coupling reactions for constructing more complex π-conjugated systems . The SFX core itself is noted for its facile one-pot synthesis and for having largely replaced the classic 9,9′-spirobifluorene (SBF) scaffold in both academic and industrial organic optoelectronics, particularly in OLED display technologies from LG Display [1].

Why Spiro[fluorene-9,9'-xanthen]-4-ylboronic Acid Cannot Be Casually Substituted by Other SFX Isomers or Spirobifluorene Analogs


Generic substitution fails because the performance, synthetic utility, and cost of materials derived from spiro[fluorene-9,9'-xanthene] (SFX) building blocks are highly sensitive to both the core scaffold (SFX vs. SBF) and the specific substitution pattern (e.g., 4-yl vs. 2-yl boronic acid). The SFX core, while similar to spirobifluorene (SBF) in its 3D steric bulk, offers dramatically lower synthetic cost via a one-pot "Huang-Xie method" and distinct electronic properties due to its binary fluorene-xanthene conjugation, which directly influences charge transport and emission characteristics [1]. Furthermore, the position of the boronic acid functional group on the SFX core (4-yl vs. 2-yl vs. 2′-yl) determines the regiochemistry of subsequent cross-coupling reactions, leading to regioisomeric materials with divergent optoelectronic and morphological properties [2]. This section segues directly into the quantitative evidence that demonstrates the specific advantages of the 4-ylboronic acid-containing SFX platform.

Quantitative Differentiation Evidence for Spiro[fluorene-9,9'-xanthen]-4-ylboronic Acid and Its Derived Materials Against Primary Comparators


SFX Core Building Blocks Offer Over 95% Cost Reduction Compared to SBF Counterparts

The spiro[fluorene-9,9'-xanthene] (SFX) scaffold provides a substantial cost advantage over the classic spirobifluorene (SBF) scaffold. Specifically, the key halogenated intermediate 4Br-SFX is priced at approximately 1/30th the cost of the analogous 4Br-SBF, representing a >95% cost reduction for the core building block [1]. This is enabled by the one-pot "Huang-Xie method" which reduces the synthetic steps from ten to one, decreases raw material types by 50%, and lowers overall cost by 45% compared to SBF synthesis [2].

OLED Materials Organic Semiconductors Cost-Effective Synthesis

SFX-Based Hole-Transport Materials Exhibit Superior Thermal Stability and Hole Mobility Compared to NPB

Hole-transporting materials (HTMs) built on the SFX platform demonstrate enhanced thermal and charge-transport properties relative to the benchmark material N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB). A study of tetra-carbazole substituted SFX derivatives (SFX-Cr1 and SFX-Cr2) showed both materials have higher thermal stability and hole mobility than NPB [1]. Specifically, SFX-Cr2 achieved a glass transition temperature (Tg) of 130.1 °C and a hole mobility of 1.57 × 10⁻³ cm² V⁻¹ s⁻¹ [2], which directly contributed to a maximum external quantum efficiency (EQE) of 16.3% in an OLED device [3].

OLED Hole Transport Material Thermal Stability

SFX-Based Di-Anchoring Photosensitizers Enable High Hydrogen Production Turnover Numbers with Excellent Photostability

Photosensitizers constructed with a spiro[fluorene-9,9′-xanthene] (SFX) core demonstrate exceptional photocatalytic hydrogen production performance and stability. A study on organic dibranched photosensitizers found that an SFX-based di-anchoring photosensitizer achieved a hydrogen production of 406.3 μmol (10.07 mL) over 47 hours under blue light irradiation, corresponding to a turnover number (TON) of 6674 and a turnover frequency (TOF) of 445 h⁻¹ . The bulky SFX component was explicitly shown to endow the photosensitizer with photostability, as confirmed by sustained hydrogen production over 152 hours of extended irradiation, yielding 12.69 mL of H₂ .

Photocatalysis Hydrogen Generation Photosensitizer

High-Value Application Scenarios for Spiro[fluorene-9,9'-xanthen]-4-ylboronic Acid in Optoelectronics and Energy Research


Synthesis of Cost-Effective, High-Stability Hole-Transport Materials (HTMs) for Perovskite Solar Cells

This compound serves as an ideal boronic acid precursor for constructing SFX-based HTMs for perovskite solar cells (PSCs). The SFX core inherits the beneficial 3D configuration of spirobifluorene but is more easily derivatized and regulated, offering a balance of performance and synthetic accessibility [1]. Using Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid in Suzuki couplings to attach functionalized aniline or other donor units can yield HTMs with finely tuned energy levels and good film-forming properties, leading to improved power conversion efficiencies (e.g., a PCE of 15.21% demonstrated for an SFX-based HTM in an inverted PSC [2]).

Precursor for High-Performance Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs

The 4-position boronic acid is a strategic building block for the synthesis of spiro-configured TADF emitters. The SFX scaffold is a proven strategy to reduce nonradiative decay and achieve high photoluminescence quantum yields (ΦPL) and high external quantum efficiencies (EQE) in OLEDs [3]. For instance, SFX-based TADF emitters have achieved record EQEmax of 23% with low efficiency roll-off [4]. The 4-ylboronic acid specifically allows for precise functionalization at the 4-position of the SFX core, which can be used to tune the emitter's steric and electronic properties for optimized blue or green emission.

Building Block for Stable and Active Photocatalytic Systems for Hydrogen Evolution

As demonstrated by the high turnover numbers and long-term stability of SFX-based photosensitizers, Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid is a valuable precursor for constructing robust photocatalytic materials for solar fuel production. The compound can be coupled with appropriate acceptor and anchoring groups to create di-anchoring or mono-anchoring photosensitizers for dye-sensitized photoelectrochemical cells or photocatalytic hydrogen evolution systems . The inherent rigidity and bulkiness of the SFX core contribute significantly to suppressing aggregation and enhancing the operational stability of the resulting photocatalyst.

Modular Synthesis of SFX-Containing Conjugated Polymers and Host Materials

This boronic acid is an essential monomer for the synthesis of SFX-based conjugated polymers and small-molecule host materials via Suzuki polycondensation or cross-coupling. The resulting materials benefit from the SFX core's high thermal and morphological stability, which suppresses tight intermolecular stacking and reduces fluorescence quenching . These properties are highly desirable for solution-processed OLEDs and organic lasers, where film quality and thermal stability are critical for device performance and lifetime.

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